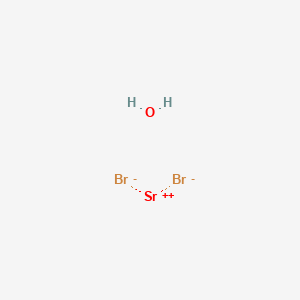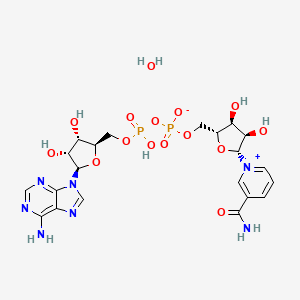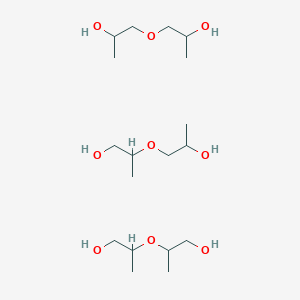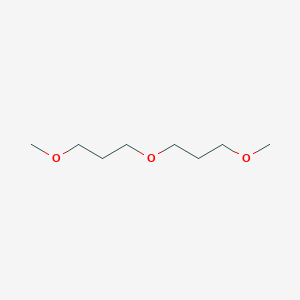
Cerium(III) perchlorate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) perchlorate hydrate is an inorganic compound with the chemical formula Ce(ClO₄)₃·xH₂O. It is a white crystalline solid that is highly soluble in water and various organic solvents. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) perchlorate hydrate is typically synthesized by reacting cerium(III) hydroxide or cerium(III) carbonate with perchloric acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline hydrate form. The general reaction can be represented as: [ \text{Ce(OH)}_3 + 3 \text{HClO}_4 \rightarrow \text{Ce(ClO}_4)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving cerium(III) oxide in perchloric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(III) perchlorate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds.
Reduction: It can be reduced to cerium(III) compounds.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like water, alcohols, and amines can replace perchlorate ions under suitable conditions.
Major Products:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(III) chloride (CeCl₃)
Substitution: Various cerium-ligand complexes
Wissenschaftliche Forschungsanwendungen
Cerium(III) perchlorate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: It is employed in studies involving oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing into its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in the production of advanced materials, such as nanoceria, which have applications in catalysis and environmental remediation.
Wirkmechanismus
The mechanism by which cerium(III) perchlorate hydrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to various substrates, leading to oxidation reactions. In biological systems, it can generate reactive oxygen species (ROS), which can induce oxidative stress and affect cellular processes. The molecular targets include enzymes and proteins involved in redox reactions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cerium(III) perchlorate hydrate can be compared with other cerium compounds such as cerium(III) chloride, cerium(III) nitrate, and cerium(IV) oxide. Each of these compounds has unique properties and applications:
Cerium(III) chloride (CeCl₃): Used in organic synthesis and as a Lewis acid catalyst.
Cerium(III) nitrate (Ce(NO₃)₃): Employed in the preparation of cerium oxide nanoparticles.
Cerium(IV) oxide (CeO₂): Widely used as a catalyst, in fuel cells, and in UV filters.
This compound is unique due to its strong oxidizing ability and solubility in both water and organic solvents, making it versatile for various applications.
Eigenschaften
IUPAC Name |
cerium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3ClHO4.H2O/c;3*2-1(3,4)5;/h;3*(H,2,3,4,5);1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPEEAOLNZWSI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeCl3H2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














